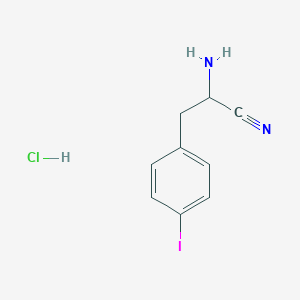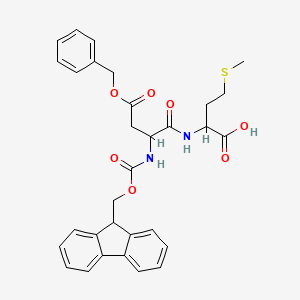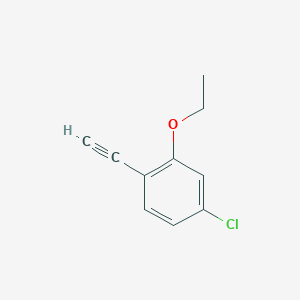
Hydrocortone phosphate; Physiocortison
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrocortisone sodium phosphate is a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is a water-soluble form of hydrocortisone, making it suitable for intravenous administration. This compound is commonly used in the treatment of various conditions such as adrenal insufficiency, severe asthma, and allergic reactions .
準備方法
Synthetic Routes and Reaction Conditions
Hydrocortisone sodium phosphate is synthesized by reacting hydrocortisone with phosphoric acid. The process involves dissolving hydrocortisone in a suitable solvent, such as acetone, and then adding phosphoric acid to form the phosphate ester. The reaction is typically carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of hydrocortisone sodium phosphate involves large-scale chemical reactors where hydrocortisone is reacted with phosphoric acid. The mixture is then subjected to purification processes, including filtration and crystallization, to obtain the final product. The purified compound is then dried and packaged for medical use .
化学反応の分析
Types of Reactions
Hydrocortisone sodium phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydrocortisone to its oxidized form, cortisone.
Reduction: Reduction reactions can convert cortisone back to hydrocortisone.
Substitution: Phosphate groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products
Oxidation: Cortisone
Reduction: Hydrocortisone
Substitution: Various hydrocortisone derivatives depending on the substituent used
科学的研究の応用
Hydrocortisone sodium phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving cellular responses to corticosteroids.
Medicine: Extensively used in clinical research for developing treatments for inflammatory and autoimmune diseases.
Industry: Utilized in the formulation of pharmaceutical products and in the development of new drug delivery systems
作用機序
Hydrocortisone sodium phosphate exerts its effects by binding to the glucocorticoid receptor in the cytoplasm. This receptor-ligand complex then translocates to the nucleus, where it binds to glucocorticoid response elements in the promoter region of target genes. This binding results in the modulation of gene expression, leading to anti-inflammatory and immunosuppressive effects. Key molecular targets include phospholipase A2, NF-kappa B, and other inflammatory transcription factors .
類似化合物との比較
Similar Compounds
- Hydrocortisone acetate
- Hydrocortisone butyrate
- Prednisolone sodium phosphate
- Dexamethasone sodium phosphate
Uniqueness
Hydrocortisone sodium phosphate is unique due to its high water solubility, making it suitable for intravenous administration. This property allows for rapid onset of action, which is crucial in emergency medical situations. Additionally, its pharmacokinetic profile provides a moderate duration of action, making it effective for both acute and chronic conditions .
特性
分子式 |
C21H29Na2O8P |
|---|---|
分子量 |
486.4 g/mol |
IUPAC名 |
disodium;[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate |
InChI |
InChI=1S/C21H31O8P.2Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;;/h9,14-16,18,23,25H,3-8,10-11H2,1-2H3,(H2,26,27,28);;/q;2*+1/p-2/t14?,15?,16?,18?,19-,20-,21-;;/m0../s1 |
InChIキー |
RYJIRNNXCHOUTQ-VCKUZQKMSA-L |
異性体SMILES |
C[C@]12CCC(=O)C=C1CCC3C2C(C[C@]4(C3CC[C@@]4(C(=O)COP(=O)([O-])[O-])O)C)O.[Na+].[Na+] |
正規SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COP(=O)([O-])[O-])O)C)O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


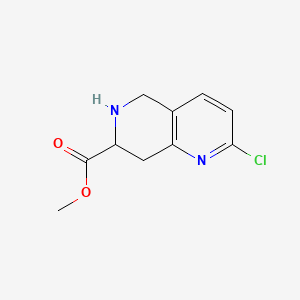
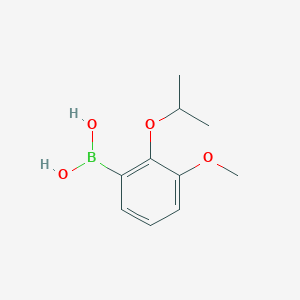
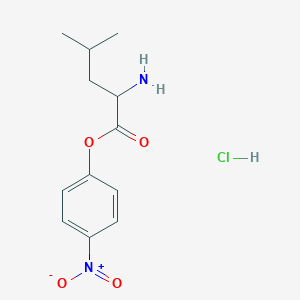
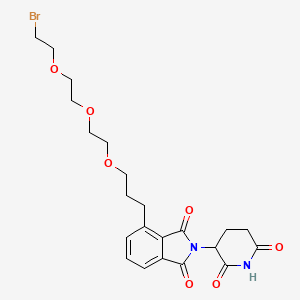
![Tert-butyl 3-[[(2-amino-3-methylbutanoyl)-cyclopropylamino]methyl]piperidine-1-carboxylate](/img/structure/B14780203.png)
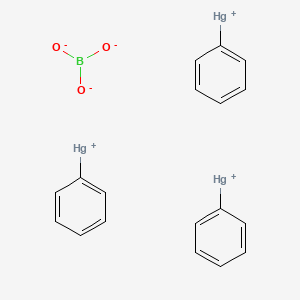


![2-Tert-butoxycarbonyl-2,5-diazaspiro[3.4]octane-6-carboxylic acid](/img/structure/B14780246.png)

